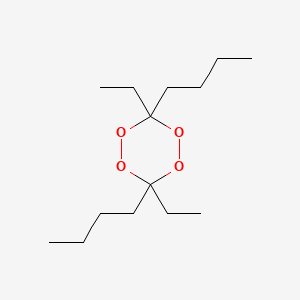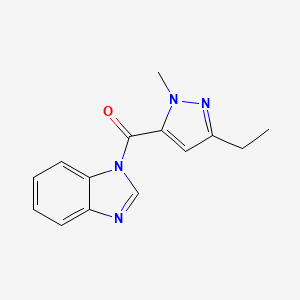![molecular formula C8H4Cl2O5 B14191683 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride CAS No. 873380-06-4](/img/structure/B14191683.png)
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride typically involves multi-step organic reactions. One common method starts with the preparation of the parent compound, 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid. This is achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
- 4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Uniqueness
What sets 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride apart is its unique dichloride functional groups, which make it highly reactive and versatile in various chemical reactions. This reactivity is not as pronounced in its similar counterparts, making it a valuable compound for specific applications .
Properties
CAS No. |
873380-06-4 |
|---|---|
Molecular Formula |
C8H4Cl2O5 |
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O5/c9-7(11)5-3-4(14-2-1-13-3)6(15-5)8(10)12/h1-2H2 |
InChI Key |
GIKHHFTYUYSVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(OC(=C2O1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)





![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)
![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
